奥美拉唑二钠盐

描述

Synthesis Analysis

Omeprazole and its derivatives, including Omeprazole Acid Disodium Salt, are synthesized through a complex chemical process involving the formation of sulphenamide as an active intermediate. This intermediate reacts with a mercapto group of H+/K+-ATPase to form a disulphide inhibitor complex, highlighting its unique mechanism of action (Lindberg, Brandstrom, & Wallmark, 1987).

Molecular Structure Analysis

The molecular structure of Omeprazole Acid Disodium Salt is characterized by its stability within a specific pH range, making it sensitive to degradation in an acidic environment. The structural analysis is essential for understanding its stability and reactivity. The vibrational spectroscopy of omeprazole salts, including the disodium salt, demonstrates its physicochemical properties and aids in distinguishing between the omeprazole molecule and its salt forms (Vrbanec et al., 2017).

Chemical Reactions and Properties

Omeprazole undergoes specific chemical reactions, particularly in acidic environments, leading to the formation of reactive intermediates such as sulfenamide. These intermediates play a crucial role in its mechanism as a proton pump inhibitor by inhibiting the gastric (H+-K+)-ATPase (Im et al., 1985). Furthermore, the redox behavior of omeprazole at different pH levels elucidates its electrochemical properties, essential for its pharmacological action (Jorge, Pontinha, & Oliveira-Brett, 2010).

Physical Properties Analysis

The physical characterization of Omeprazole Acid Disodium Salt involves understanding its crystallinity, morphology, and stability. Techniques such as thermal analysis, spectroscopy, and X-ray powder diffraction have been employed to study its physical properties, revealing its behavior under different conditions and its physical form's impact on its stability and efficacy (Murakami et al., 2009).

Chemical Properties Analysis

The chemical properties of Omeprazole Acid Disodium Salt include its reactivity, stability, and interaction with biological molecules. Its antioxidant properties, for instance, suggest that it could scavenge reactive oxygen species, potentially contributing to its therapeutic effects beyond acid inhibition (Lapenna et al., 1996). Additionally, its electrochemical incineration and degradation kinetics in aqueous media have been studied to understand its environmental impact and behavior in biological systems (Cavalcanti et al., 2013).

科学研究应用

消化性溃疡的治疗

奥美拉唑,作为一种质子泵抑制剂,通过抑制胃酸分泌,被广泛用于消化性溃疡的治疗 . 它有效地调节了质子泵,从而减少了胃酸的产生量 .

儿童剂型

奥美拉唑被用作模型药物,因为缺乏满足胃耐受性要求的儿童剂型 . 在这种情况下,提出了开发肠溶聚合物包衣颗粒 . 这些颗粒可以作为目前儿童人群中使用的奥美拉唑复方制剂的替代品 .

缓解副作用

奥美拉唑的主要副作用是钙消化不良,长期可能会导致钙缺乏 . 已经进行了研究,以使用口服薄膜来缓解这些副作用并提高奥美拉唑的效率 .

改善药物递送

奥美拉唑二钠盐可用于开发改进的药物递送系统。 例如,使用口服薄膜可以使药物在口腔内快速有效地溶解,并保护活性成分(即奥美拉唑)在酸性条件下快速降解 .

与营养素结合

海藻富含钙以及维生素和矿物质等营养素,可以成为支持奥美拉唑治疗的良好营养来源 . 已经生产出由奥美拉唑和海藻钙组成的固体分散体,用于口服治疗

作用机制

Target of Action

Omeprazole is a proton pump inhibitor . Its primary target is the H+/K±ATPase enzyme , also known as the proton pump , found in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole interacts with its target, the proton pump, by irreversibly blocking the enzyme, thereby inhibiting the secretion of gastric acid . This action results in an increase in gastric pH, providing relief from acid-related disorders .

Biochemical Pathways

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 polymorphism was incorporated using in vitro data . The metabolism of omeprazole by these enzymes is a key part of its biochemical pathway .

Pharmacokinetics

Omeprazole is rapidly absorbed with peak plasma concentrations within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole can be influenced by the genetic polymorphism of CYP2C19, which can result in different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs) .

Result of Action

The inhibition of gastric acid secretion by omeprazole leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

Omeprazole is acid-labile and needs to be protected from exposure to the acidic gastric juice when given orally . The enteric coating technology is used to protect acid-unstable drugs like omeprazole from the attack of gastric fluid and to release the drug in the small intestine . The likelihood of elevated gastric pH in practice is very high for patients . Therefore, the performance of commercial omeprazole pellets can be influenced by elevated pH .

安全和危害

生化分析

Biochemical Properties

Omeprazole Acid Disodium Salt, like Omeprazole, is a specific inhibitor of the H+, K±ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Omeprazole Acid Disodium Salt blocks acid secretion in response to all stimuli .

Cellular Effects

Omeprazole Acid Disodium Salt has a significant impact on various types of cells and cellular processes. It is used to treat conditions such as heartburn and gastric acid hypersecretion, and to promote healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Molecular Mechanism

Omeprazole Acid Disodium Salt exerts its effects at the molecular level by blocking the release of stomach acid . It forms a covalent linkage with H+, K±ATPase, which it irreversibly inhibits . This inhibition is the primary mechanism of action of Omeprazole Acid Disodium Salt .

Temporal Effects in Laboratory Settings

In laboratory settings, single doses of Omeprazole Acid Disodium Salt produce dose-dependent inhibition with increasing effect over the first few days, reaching a maximum after about 5 days . The drug undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions .

Dosage Effects in Animal Models

In animal models, the standard dose of Omeprazole Acid Disodium Salt is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of the product vary with different dosages, and it has been observed that a single dose of Omeprazole Acid Disodium Salt inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life .

Metabolic Pathways

Omeprazole Acid Disodium Salt is mainly metabolized by CYP2C19 and CYP3A4 . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle .

Subcellular Localization

Given its similarity to Omeprazole, it is likely that it is preferentially concentrated in parietal cells where it forms a covalent linkage with H+, K±ATPase .

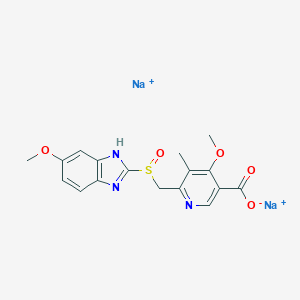

属性

IUPAC Name |

disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYYXGKWXYQANB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120003-84-1 | |

| Record name | 120003-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

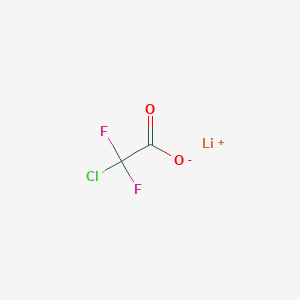

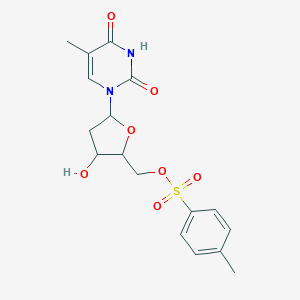

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)